2,2-dimethyl-2H-chromene-6-carbonitrile

Medicinal Chemistry Potassium Channel Opener Synthetic Intermediate

Researchers developing benzopyran-type potassium channel openers (KCOs) face a critical bottleneck: non-cyano-substituted 2H-chromene analogs cannot undergo the regioselective C3-C4 epoxidation required to access pharmacologically active KCO scaffolds such as bimakalim and Ro 31-6930. 2,2-Dimethyl-2H-chromene-6-carbonitrile (CAS 33143-29-2) resolves this as the validated olefinic intermediate (IV): • 6-Cyano group enables regioselective m-CPBA epoxidation to 3,4-epoxy-6-cyano-2,2-dimethylchromene - unattainable with 6-H, 6-Me, or 6-OMe analogs. • Directly applicable to patented bimakalim and Ro 31-6930 synthetic routes. • Supplied at ≥97% purity; pale yellow crystalline solid; MW 185.22 g/mol; bulk and research quantities available.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 33143-29-2
Cat. No. B016952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-2H-chromene-6-carbonitrile
CAS33143-29-2
Synonyms2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile;  2,2-Dimethyl-6-cyano-2H-1-benzopyran;  2,2-Dimethyl-6-cyanochromene; 
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)C#N)C
InChIInChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3
InChIKeyYDEQIYMIVRCVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-2H-chromene-6-carbonitrile Identity & Sourcing


2,2-Dimethyl-2H-chromene-6-carbonitrile (CAS 33143-29-2), also known as 6-cyano-2,2-dimethyl-2H-1-benzopyran, is a substituted benzopyran derivative with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol [1]. This pale yellow crystalline solid has a melting point of 45–49 °C and a flash point exceeding 110 °C (closed cup), with a calculated log P of approximately 2.89, indicating moderate lipophilicity [2]. The compound is commercially available at ≥97% purity from multiple suppliers, including Sigma-Aldrich, and serves primarily as a synthetic intermediate rather than as a final bioactive entity [1].

2,2-Dimethyl-2H-chromene-6-carbonitrile Substitution Failure


Substituting 2,2-dimethyl-2H-chromene-6-carbonitrile with a structurally related 2H-chromene derivative (e.g., 6-methyl-2H-chromene, 4-methoxy-2H-chromene, or 3-hydroxy-2H-chromene) is not scientifically valid for benzopyran-based potassium channel opener (KCO) synthesis programs [1]. The compound's differentiation derives from its specific substitution pattern—the 6-cyano (nitrile) group functions as an essential electron-withdrawing handle that enables subsequent regioselective epoxidation at the C3–C4 olefinic bond, a transformation that is not feasible with non-cyano-substituted chromene analogs [2]. Furthermore, the 6-cyano group is a structural prerequisite for the final pharmacophore of clinically evaluated KCOs such as bimakalim and Ro 31-6930, whereas alternative substituents at the 6-position (e.g., methyl, methoxy, or unsubstituted) yield inactive or untested chemical matter that cannot proceed through the same validated synthetic sequence [2][3].

2,2-Dimethyl-2H-chromene-6-carbonitrile Procurement Evidence


6-Cyano Substituent: Key to KCO Synthesis

2,2-Dimethyl-2H-chromene-6-carbonitrile (IV) is an obligate synthetic intermediate in the preparation of bimakalim, a benzopyran-type potassium channel opener that reached clinical development [1]. In the patented synthetic route, compound (IV) undergoes epoxidation with m-chloroperbenzoic acid (MCPBA) to form epoxide (V), which is then condensed with pyridin-2(1H)-one to yield the bimakalim pharmacophore [1]. Structurally related 2,2-dimethyl-2H-chromene derivatives lacking the 6-cyano group cannot participate in this validated synthetic sequence because the cyano group is essential for the electronic and steric properties required for downstream transformations and for the final pharmacophore's potassium channel opening activity [1][2]. The 6-cyano group distinguishes this compound from 6-methyl-2H-chromene, 4-methoxy-2H-chromene, and 3-hydroxy-2H-chromene, which are not documented as intermediates for any clinically evaluated KCO [2].

Medicinal Chemistry Potassium Channel Opener Synthetic Intermediate Structure-Activity Relationship

Physicochemical Properties for Reproducible Synthesis

Commercially sourced 2,2-dimethyl-2H-chromene-6-carbonitrile is supplied with a minimum purity specification of 97% (by HPLC or GC-MS) and a melting point of 45–49 °C [1]. This purity level exceeds the typical purity available for custom-synthesized 6-substituted chromene analogs, which often require in-house purification prior to use [2]. The compound's flash point exceeds 110 °C (closed cup) and it is classified as non-hazardous for transportation under DOT/IATA regulations, which reduces shipping complexity and cost compared to more hazardous chromene derivatives (e.g., bromo-substituted analogs that may require special handling) [1]. The solid physical form at 20 °C facilitates accurate weighing and long-term storage under cool, dry conditions without decomposition [1].

Analytical Chemistry Quality Control Procurement Specification Reproducibility

Lipophilicity Differentiation from Polar Analogs

2,2-Dimethyl-2H-chromene-6-carbonitrile exhibits a calculated log P of 2.89–3.0 (XLogP3 = 3.0), with a topological polar surface area (tPSA) of 33.02 Ų and zero hydrogen bond donors [1][2]. This lipophilicity profile contrasts sharply with more polar 2H-chromene analogs: 3-hydroxy-2H-chromene has a hydrogen bond donor (enhanced polarity, potential for hydrogen bonding) and 4-methoxy-2H-chromene exhibits increased solubility and altered biological activity . The moderate lipophilicity of the target compound (log P ≈ 2.9) is a critical parameter for membrane permeability in benzopyran-based KCO design, as the final drug candidates bimakalim and Ro 31-6930 rely on this balanced lipophilicity for their pharmacological properties [1].

ADME Prediction Lipophilicity Physicochemical Property Drug Design

2,2-Dimethyl-2H-chromene-6-carbonitrile Application Scenarios


Synthesis of Bimakalim Potassium Channel Opener

This compound serves as the critical olefinic intermediate (IV) in the patented synthesis of bimakalim, a benzopyran-type potassium channel opener that underwent clinical development. In the validated route, 2,2-dimethyl-2H-chromene-6-carbonitrile undergoes epoxidation with m-chloroperbenzoic acid to yield epoxide (V), followed by condensation with pyridin-2(1H)-one and subsequent dehydration to afford bimakalim [1][2]. The 6-cyano group is essential for this sequence; alternative 2,2-dimethyl-2H-chromene analogs lacking the cyano substituent cannot undergo this transformation or yield pharmacologically active material [1].

Synthesis of Ro 31-6930 and Related KCOs

2,2-Dimethyl-2H-chromene-6-carbonitrile is a documented intermediate for the synthesis of Ro 31-6930, a potent potassium channel opener that reached Phase 1 clinical trials for hypertension [1][2]. The compound's 6-cyano-2,2-dimethyl-2H-1-benzopyran scaffold enables Claisen rearrangement and tandem regiocontrolled cyclisation strategies that are specific to this substitution pattern and cannot be replicated with 6-unsubstituted or 6-alkyl chromene analogs [3].

Epoxidation and Derivatization Studies

The C3–C4 olefinic bond in 2,2-dimethyl-2H-chromene-6-carbonitrile undergoes epoxidation with m-chloroperbenzoic acid (MCPBA) to yield 3,4-epoxy-6-cyano-2,2-dimethylchromene, a versatile intermediate for further derivatization including ring-opening reactions with nucleophiles [1]. This reactivity profile is uniquely enabled by the electronic environment created by the 6-cyano substituent; analogous epoxidation yields and regioselectivity cannot be assumed for chromene derivatives bearing different aromatic substitution patterns [2].

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